molecular formula C16H16F3NO2S2 B2964747 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1396767-82-0

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2964747
CAS No.: 1396767-82-0
M. Wt: 375.42
InChI Key: FEOBNRKOIJCXIE-UHFFFAOYSA-N
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Description

4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound characterized by its thiophene ring and trifluoromethyl group

Preparation Methods

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of the compound.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Reduction of the trifluoromethyl group or other functional groups.

  • Substitution: Introduction of different substituents on the thiophene or piperidine rings.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on various biological processes.

Medicine: Due to its structural features, this compound could be explored for its therapeutic potential. It may serve as a lead compound in the development of new drugs for treating various diseases.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • 4-(Thiophen-2-yl)aniline: Similar structure but lacks the trifluoromethyl group.

  • 4-(Thiophen-2-yl)benzoic acid: Contains a carboxylic acid group instead of the sulfonyl group.

  • 4-(Trifluoromethyl)thiophene: Contains a trifluoromethyl group but lacks the piperidine ring.

Uniqueness: 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is unique due to the combination of the thiophene ring, trifluoromethyl group, and piperidine ring. This combination provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-thiophen-2-yl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2S2/c17-16(18,19)13-3-1-4-14(11-13)24(21,22)20-8-6-12(7-9-20)15-5-2-10-23-15/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOBNRKOIJCXIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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